Fipronil
Overview
Description
Fipronil is a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . It disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels . This causes hyperexcitation of contaminated insects’ nerves and muscles .
Synthesis Analysis
Commercially, fipronil is synthesized by oxidation of thiopyrazole with oxidizing agents in the presence of suitable solvents . The process makes use of corrosive and expensive chemicals such as trifluoroacetic acid/hydrogen peroxide, m-chloroperbenzoic acid/dichloromethane/chloroform, and the like .Molecular Structure Analysis
Fipronil is a member of the class of pyrazoles that is 1H-pyrazole substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfinyl, and amino groups, respectively . It is a nitrile, a dichlorobenzene, a primary amino compound, a member of pyrazoles, a sulfoxide, and a member of (trifluoromethyl)benzenes .Physical And Chemical Properties Analysis
Fipronil is a white powder with a moldy odor . It is degraded slightly by sunlight, stable at normal temperatures for one year, and is not stable in the presence of metal ions .Scientific Research Applications
Neurotoxicity in Aquatic Vertebrates
Research has demonstrated the developmental neurotoxicity of fipronil in zebrafish embryos and larvae, highlighting its potential to cause notochord degeneration and locomotor defects. This phenomenon is indicative of fipronil's capacity to disrupt the development of spinal locomotor pathways in fish by inhibiting glycine receptor subtypes, a novel mechanism for its toxicity in vertebrates (Stehr et al., 2006).
Oxidative Stress and Metabolism
Fipronil's toxicological profile extends to its ability to induce oxidative stress and disrupt metabolic processes in animals. Studies have shown that fipronil can cause neurotoxic, hepatotoxic, nephrotoxic, reproductive, and cytotoxic effects, with oxidative stress being a significant contributing factor. This aspect underscores the importance of understanding fipronil's metabolic pathways and its interaction with various enzymes, shedding light on the underlying mechanisms of its toxicity (Wang et al., 2016).
Environmental Impact and Ecosystem Disruption
Fipronil's application near aquatic environments has raised concerns about its impact on non-target species, particularly in estuarine ecosystems. Research has shown that fipronil can be highly toxic to certain aquatic organisms, such as the estuarine copepod Amphiascus tenuiremis, affecting their development, fertility, and reproduction. This highlights the potential ecological risks associated with fipronil contamination in water bodies, emphasizing the need for careful management of its use in proximity to sensitive environments (Chandler et al., 2004).
Resistance in Agricultural Pests
The use of fipronil in agriculture to control pests like the cattle tick Rhipicephalus (Boophilus) microplus has led to the emergence of resistance. Studies have focused on diagnosing fipronil resistance using in vitro larval bioassays, providing valuable insights for the development of effective control strategies against resistant tick populations. This research underscores the challenges posed by pesticide resistance and the importance of monitoring and managing its use to sustain its effectiveness in pest control (Castro-Janer et al., 2010).
Potential Therapeutic Interventions
Exploring the protective effects of compounds like cerium oxide nanoparticles against fipronil-induced toxicity opens new avenues for mitigating its adverse impacts. For instance, studies have shown that cerium oxide nanoparticles can alleviate oxidative stress, apoptosis, and reproductive dysfunction in male albino rats exposed to fipronil, suggesting potential therapeutic applications for reducing fipronil's toxicity in affected organisms (Saleh et al., 2020).
Safety And Hazards
Direct, short-term contact with skin can result in slight skin irritation . When individuals have eaten fipronil, reported health effects included sweating, nausea, vomiting, headache, stomach pain, dizziness, weakness, and seizures . Signs and symptoms from a brief exposure to fipronil generally improve and clear up without treatment .
Future Directions
Biodegradation is deemed to be the most effective and environmentally friendly method for the removal of fipronil . Many unanswered questions exist regarding the environmental fate and degradation mechanisms of this pesticide . The genes and enzymes responsible for biodegradation remain largely unexplained, and biomolecular techniques need to be applied in order to gain a comprehensive understanding of these issues .
properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCSXAVNDGMNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4OS | |
Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034609 | |
Record name | Fipronil | |
Source | EPA DSSTox | |
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Molecular Weight |
437.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid;, WHITE POWDER. | |
Record name | Fipronil | |
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Record name | FIPRONIL | |
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Solubility |
In water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C, In water, 2 mg/L, In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0, In acetone, >50%; corn oil >10,000 mg/L, Solubility in water: very poor | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.477-1.626 at 20 °C | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.78X10-9 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FIPRONIL | |
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Mechanism of Action |
Fipronil is a second-generation phenilpirazol insecticide that is used in agriculture and veterinary medicine for protection against fleas, ticks, ants, cockroaches and other pests. The insecticide blocks the chloride channels associated with the gamma-amino butyric acid (GABA) receptors in mammals and the chloride channels associated with the GABA and glutamate (Glu) receptors in insects., GABA-gated chloride channel antagonists., MicroRNAs (miRNAs), which are a class of small noncoding RNAs, can modulate the expression of many protein-coding genes when an organism is exposed to an environmental chemical. We previously demonstrated that miR-155 was significantly downregulated in adult zebrafish (Danio rerio) in response to fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl) phenyl]-4-[(trifluoromethyl) sulphinyl]-1H-pyrazole-3-carbonitrile) exposure. However, the regulation of this miRNA's predicted target gene cyb561d2, which is a member of the cytochrome b561 (cyt b561) family involved in electron transfer, cell defence, and chemical stress, has not been experimentally validated to date. In this study, we evaluated the effects of fipronil on miR-155 and cyb561d2 in zebrafish. The expression of miR-155 was downregulated, whereas cyb561d2 was upregulated in both mRNA and protein level in a dose-dependent manner upon stimulation of fipronil. The dual luciferase report assay demonstrated that miR-155 interacted with cyb561d2 3'-untranslated regions (3'-UTR). The expression of cyb561d2 was reduced in both mRNA and protein levels when ZF4 cells were transfected with an miR-155 mimic, whereas its expression levels of both mRNA and protein were increased when endogenous miR-155 was inhibited by transfection with an miR-155 inhibitor. The results improved our understanding of molecular mechanism of toxicity upon fipronil exposure, and presents miR-155 as a potential novel toxicological biomarker for chemical exposure., Fipronil is the first phenylpyrazole insecticide widely used in controlling pests, including pyrethroid, organophosphate and carbamate insecticides. It is generally accepted that fipronil elicits neurotoxicity via interactions with GABA and glutamate receptors, although alternative mechanisms have recently been proposed. This study evaluates the genotoxicity of fipronil and its likely mode of action in Drosophila S2 cells, as an in vitro model. Fipronil administrated the concentration- and time-dependent S2 cell proliferation. Intracellular biochemical assays showed that fipronil-induced S2 cell apoptosis coincided with a decrease in the mitochondrial membrane potential and an increase reactive oxygen species generation, a significant decrease of Bcl-2 and DIAP1, and a marked augmentation of Cyt c and caspase-3. Because caspase-3 is the major executioner caspase downstream of caspase-9 in Drosophila, enzyme activity assays were used to determine the activities of caspase-3 and caspase-9. Our results indicated that fipronil effectively induced apoptosis in Drosophila S2 cells through caspase-dependent mitochondrial pathways., For more Mechanism of Action (Complete) data for Fipronil (7 total), please visit the HSDB record page. | |
Record name | Fipronil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
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Product Name |
Fipronil | |
Color/Form |
White solid | |
CAS RN |
120068-37-3 | |
Record name | Fipronil | |
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Record name | Fipronil [ISO] | |
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Record name | fipronil | |
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Record name | Fipronil | |
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Record name | fipronil (ISO); (±)-5-amino-1-(2,6-dichloro-α,α,α-trifluoro-para-tolyl)-4-trifluoromethylsulfinyl-pyrazole-3-carbonitrile | |
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Record name | 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl] | |
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Record name | FIPRONIL | |
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Record name | FIPRONIL | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1503 | |
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Melting Point |
200-201 °C, 201 °C | |
Record name | Fipronil | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7051 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | FIPRONIL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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